molecular formula C16H12FNO6 B7962570 Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate

Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate

Cat. No.: B7962570
M. Wt: 333.27 g/mol
InChI Key: DTCUTBAMLSGQSR-UHFFFAOYSA-N
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Description

Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate is an organic compound with the molecular formula C16H12FNO6. This compound is characterized by the presence of a fluoro-substituted phenyl ring, a nitro group, and ester functionalities. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate typically involves multi-step organic reactions One common method includes the esterification of 3-fluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents.

Major Products Formed

    Reduction: Amino derivatives.

    Hydrolysis: Carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester functionalities can undergo hydrolysis. The fluoro group can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 3-Fluoro-5-(methoxycarbonyl)benzoic acid

Uniqueness

Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluoro and nitro groups makes it a valuable compound for studying various chemical and biological processes.

Properties

IUPAC Name

methyl 3-(3-fluoro-5-methoxycarbonylphenyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO6/c1-23-15(19)11-3-9(5-13(17)6-11)10-4-12(16(20)24-2)8-14(7-10)18(21)22/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUTBAMLSGQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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